2-(4-Hydroxy-2-butynyl)isoindole-1,3-dione
Overview
Description
2-(4-Hydroxy-2-butynyl)isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole-1,3-dione derivatives. . The compound’s structure features an isoindole-1,3-dione core with a hydroxy-butynyl substituent, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 2-(4-Hydroxy-2-butynyl)isoindole-1,3-dione can be achieved through various synthetic routes. One common method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindole-1,3-dione scaffold . Another approach is the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives, which results in the formation of multifunctionalized isoindole-1,3-diones . These reactions typically require specific conditions such as the presence of catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity of the final product.
Chemical Reactions Analysis
2-(4-Hydroxy-2-butynyl)isoindole-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions with reagents like sodium hydroxide
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis . In biology and medicine, derivatives of isoindole-1,3-dione have shown promising activity as acetylcholinesterase and butyrylcholinesterase inhibitors, making them potential candidates for the treatment of neurodegenerative diseases such as Alzheimer’s . The compound also exhibits anti-inflammatory and antibacterial properties, further expanding its potential therapeutic applications . In industry, it is used as an additive in polymers and as a component in the production of dyes and colorants .
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-2-butynyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases, where increased acetylcholine levels can help alleviate symptoms. Additionally, the compound’s anti-inflammatory and antibacterial effects are mediated through its interaction with various cellular pathways that regulate inflammation and bacterial growth .
Comparison with Similar Compounds
2-(4-Hydroxy-2-butynyl)isoindole-1,3-dione can be compared with other similar compounds, such as other isoindole-1,3-dione derivatives. These compounds share a common core structure but differ in their substituents, which can significantly impact their chemical reactivity and applications . For example, derivatives with different alkyl or aryl groups may exhibit varying degrees of biological activity and stability.
Properties
IUPAC Name |
2-(4-hydroxybut-2-ynyl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-8-4-3-7-13-11(15)9-5-1-2-6-10(9)12(13)16/h1-2,5-6,14H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNBDAYJRGIYEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC#CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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